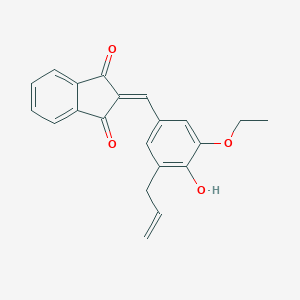![molecular formula C27H18Br2N2O3 B302547 5-bromo-N'-[3-bromo-4-(2-naphthylmethoxy)benzylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B302547.png)
5-bromo-N'-[3-bromo-4-(2-naphthylmethoxy)benzylidene]-1-benzofuran-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N'-[3-bromo-4-(2-naphthylmethoxy)benzylidene]-1-benzofuran-2-carbohydrazide is a synthetic compound with potential applications in scientific research. This compound is also known as BNB and has been studied for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of BNB is not fully understood. However, studies have shown that BNB can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. BNB has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
BNB has been shown to have biochemical and physiological effects on cancer cells. Studies have shown that BNB can induce apoptosis and cell cycle arrest in cancer cells. BNB has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BNB in lab experiments is its potential as an anticancer agent. BNB has been shown to inhibit the growth of cancer cells and could be used in the development of new cancer treatments. One limitation of using BNB in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity of BNB and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on BNB. One direction is to further investigate its mechanism of action and how it inhibits the growth of cancer cells. Another direction is to study the potential use of BNB in drug delivery systems. Additionally, further studies are needed to determine the toxicity of BNB and its potential side effects. Finally, BNB could be studied for its potential use in combination with other anticancer agents to enhance their effectiveness.
In conclusion, BNB is a synthetic compound with potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anticancer properties and can inhibit the growth of cancer cells. Further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
BNB can be synthesized using a multi-step process. The first step involves the synthesis of 3-bromo-4-(2-naphthylmethoxy)benzaldehyde from 2-naphthol and 3-bromo-4-methoxybenzaldehyde. The second step involves the reaction of 3-bromo-4-(2-naphthylmethoxy)benzaldehyde with 5-bromo-2-carboxybenzohydrazide to yield 5-bromo-N'-[3-bromo-4-(2-naphthylmethoxy)benzylidene]-1-benzofuran-2-carbohydrazide (BNB).
Wissenschaftliche Forschungsanwendungen
BNB has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that BNB has anticancer properties and can inhibit the growth of cancer cells. BNB has also been studied for its potential use in drug delivery systems.
Eigenschaften
Produktname |
5-bromo-N'-[3-bromo-4-(2-naphthylmethoxy)benzylidene]-1-benzofuran-2-carbohydrazide |
|---|---|
Molekularformel |
C27H18Br2N2O3 |
Molekulargewicht |
578.2 g/mol |
IUPAC-Name |
5-bromo-N-[(Z)-[3-bromo-4-(naphthalen-2-ylmethoxy)phenyl]methylideneamino]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C27H18Br2N2O3/c28-22-8-10-24-21(13-22)14-26(34-24)27(32)31-30-15-17-6-9-25(23(29)12-17)33-16-18-5-7-19-3-1-2-4-20(19)11-18/h1-15H,16H2,(H,31,32)/b30-15- |
InChI-Schlüssel |
HMTWKDWDSQBHTN-MNDYBZJGSA-N |
Isomerische SMILES |
C1=CC=C2C=C(C=CC2=C1)COC3=C(C=C(C=C3)/C=N\NC(=O)C4=CC5=C(O4)C=CC(=C5)Br)Br |
SMILES |
C1=CC=C2C=C(C=CC2=C1)COC3=C(C=C(C=C3)C=NNC(=O)C4=CC5=C(O4)C=CC(=C5)Br)Br |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)COC3=C(C=C(C=C3)C=NNC(=O)C4=CC5=C(O4)C=CC(=C5)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B302464.png)
![1-(3-bromophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302467.png)

![(5Z)-2-(4-bromoanilino)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B302469.png)
![1-(3-bromophenyl)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302471.png)
![2-chloro-4-{3-[(1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B302472.png)
![2-[(1,2-dimethyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B302474.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302475.png)
![ethyl 5-(4-methoxyphenyl)-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302476.png)
![N-benzyl-2-{[(6-methyl-1,3-benzodioxol-5-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B302480.png)
![3-Cyclohexyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302482.png)
![ethyl 7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302484.png)
![ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302486.png)
![ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302487.png)